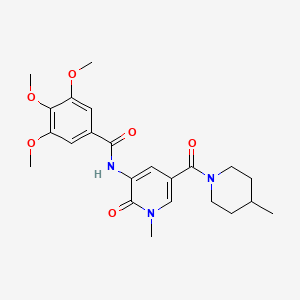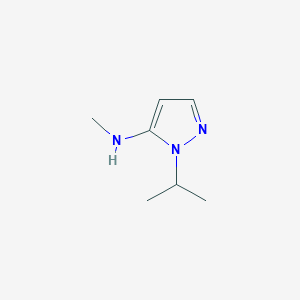![molecular formula C17H17N3O B2929992 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide CAS No. 868977-71-3](/img/structure/B2929992.png)
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique
Antifungal Applications
This compound has shown promise in the field of antifungal therapy. Research indicates that derivatives of imidazo[1,2-a]pyridine, which share a similar structure with our compound of interest, have been effective against fungal pathogens, particularly Candida spp. These compounds inhibit the formation of ergosterol, a key component of fungal cell membranes, suggesting that our compound may also serve as a potent antifungal agent .
Antibacterial Activity
Imidazole derivatives are known for their antibacterial properties. Given the structural similarity, N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide could potentially be developed into a new class of antibacterial agents. This application is particularly crucial in the fight against antibiotic-resistant bacterial strains .
Anticancer Potential
Compounds containing the imidazo[1,2-a]pyridine moiety have been explored for their anticancer properties. They have shown potential in disrupting the proliferation of cancer cells. The compound could be investigated for its efficacy in inhibiting cancer cell growth and survival .
Chemotherapeutic Value
The imidazole ring is a common feature in many chemotherapeutic drugs. As such, N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide may have applications in the synthesis of novel chemotherapeutic agents, contributing to the treatment of various cancers .
Antimicrobial Evaluation
The antimicrobial properties of imidazole derivatives extend beyond just antibacterial and antifungal effects. They can also be effective against a broader range of microbial pathogens, which makes them valuable in the development of broad-spectrum antimicrobial drugs .
Drug Development
The structural features of imidazole-containing compounds make them suitable candidates for drug development. They can be modified to enhance their pharmacological properties, such as increasing potency or reducing toxicity, which is essential for creating more effective medications .
Enzyme Inhibition
Imidazole derivatives have been studied for their role as enzyme inhibitors. They can bind to the active sites of enzymes and impede their function, which is a mechanism that can be exploited in the treatment of diseases where enzyme activity is a contributing factor .
Material Science Applications
While not directly related to pharmacology, the imidazo[1,2-a]pyridine framework has been utilized in material science for the development of new materials with unique properties, such as conductive polymers or organic semiconductors .
Orientations Futures
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is a future direction . Additionally, the exploration of their potential as anticancer agents against various cancer cells is another promising direction .
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets . For instance, some imidazo[1,2-a]pyridines have shown inhibitory activity against enzymes like NO synthases .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms . For example, some imidazo[1,2-a]pyridines inhibit NO synthases by interacting with the catalytic center of the enzyme .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence various biochemical pathways due to their interaction with different biological targets .
Pharmacokinetics
One study on a similar imidazo[1,2-a]pyridine derivative showed that it exhibited minimum inhibitory concentration ranges from 4 to 16 µg/ml and minimum fungicidal concentration in the range 4‒32 µg/ml .
Result of Action
Some imidazo[1,2-a]pyridines have shown potent activity against various pathogens, including several multidrug-resistant candida spp .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, suggesting that these compounds may exhibit stability under a range of environmental conditions .
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-5-4-6-14(11-13)17(21)18-9-8-15-12-20-10-3-2-7-16(20)19-15/h2-7,10-12H,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXGXEOOCRQNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)
![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)
![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)
![1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol](/img/structure/B2929918.png)


![2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2929923.png)



![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)